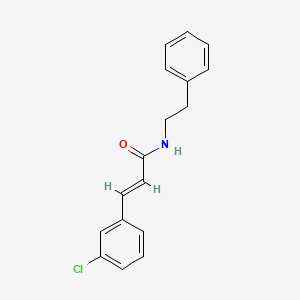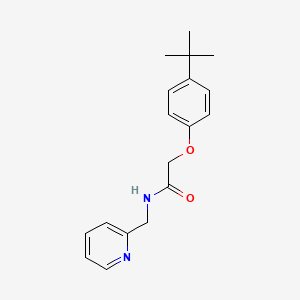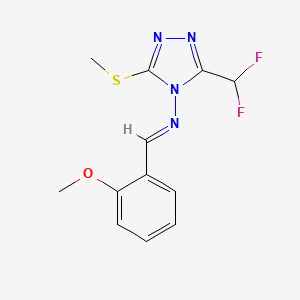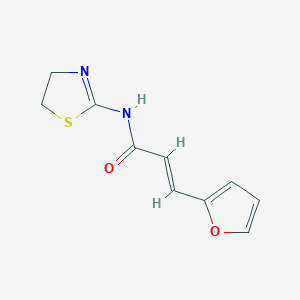![molecular formula C20H14F3NO B5877896 N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)
N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a white solid that is soluble in organic solvents and has a molecular weight of 365.4 g/mol.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been shown to inhibit the activity of certain enzymes such as phosphodiesterases (PDEs) and protein kinases, which play important roles in cell signaling and regulation. N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has also been shown to activate certain nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid and glucose metabolism.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide can improve glucose tolerance, reduce insulin resistance, and decrease inflammation in animal models of diabetes and obesity. N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in high yield and purity. Another advantage is that it is soluble in organic solvents, which makes it easy to handle in lab experiments. However, one limitation is that N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide is not very stable and can decompose over time, which can affect the reproducibility of lab experiments. Another limitation is that N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cells. Another direction is to explore its potential applications in other fields such as energy storage and conversion. Additionally, further studies are needed to evaluate the safety and efficacy of N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide as a potential drug candidate for the treatment of various diseases. Finally, the development of new synthetic methods for N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide and its derivatives could lead to the discovery of novel compounds with improved properties and applications.
Synthesis Methods
The synthesis of N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide involves the reaction of 4-biphenylcarboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide in high yield and purity.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields such as material science, organic electronics, and pharmaceuticals. In material science, N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been used as a building block for the synthesis of novel organic semiconductors with high charge carrier mobility and stability. In organic electronics, N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In pharmaceuticals, N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been studied as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
properties
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO/c21-20(22,23)17-7-4-8-18(13-17)24-19(25)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEABHHFINTHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]biphenyl-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)


![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)

![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)



